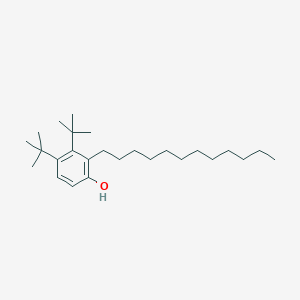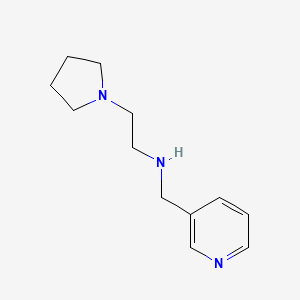
n-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is an organic compound that features a pyridine ring and a pyrrolidine ring connected via an ethanamine linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the reaction of pyridine-3-carboxaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A reducing agent such as sodium borohydride or lithium aluminum hydride is used to facilitate the reduction process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in neurotransmitter degradation.
Receptor Binding: It can act as a ligand for certain receptors, influencing biological pathways.
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, including its role as an anti-inflammatory or anti-cancer agent.
Diagnostics: It can be used in the development of diagnostic tools for detecting specific biomarkers.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of n-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It can also interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including changes in neurotransmitter levels and modulation of immune responses.
Comparaison Avec Des Composés Similaires
- n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- n-(Pyridin-4-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- n-(Pyridin-3-ylmethyl)-2-(piperidin-1-yl)ethan-1-amine
Comparison:
- n-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine is unique due to the position of the pyridine ring and the presence of the pyrrolidine ring. This configuration can influence its binding affinity and specificity towards molecular targets.
- n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine has the pyridine ring at a different position, which can alter its chemical reactivity and biological activity.
- n-(Pyridin-4-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine also differs in the position of the pyridine ring, affecting its overall properties.
- n-(Pyridin-3-ylmethyl)-2-(piperidin-1-yl)ethan-1-amine has a piperidine ring instead of a pyrrolidine ring, which can change its interaction with enzymes and receptors.
Propriétés
Formule moléculaire |
C12H19N3 |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
N-(pyridin-3-ylmethyl)-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C12H19N3/c1-2-8-15(7-1)9-6-14-11-12-4-3-5-13-10-12/h3-5,10,14H,1-2,6-9,11H2 |
Clé InChI |
CPKVUERJSMTFLN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCNCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


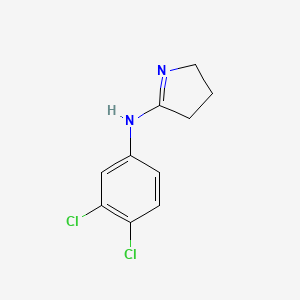
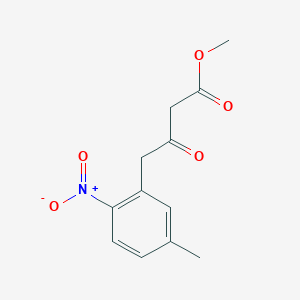
![N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14892774.png)
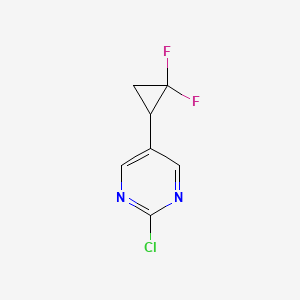
![4-Fluoro-2-[(4-thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14892782.png)
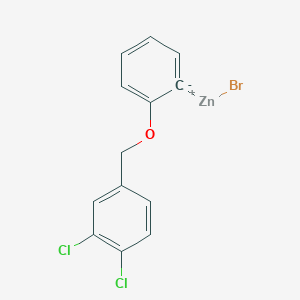
![cis-2-Boc-6-azaspiro[3.4]octanen hydrochloride](/img/structure/B14892798.png)
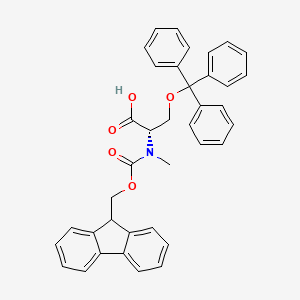
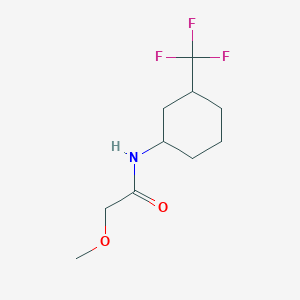

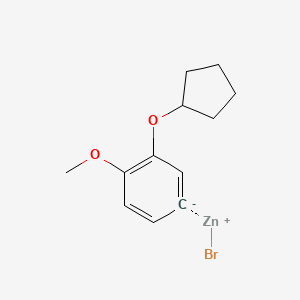
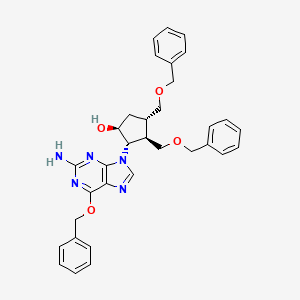
![2-{[3-(Methoxycarbonyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892840.png)
